molecular formula C12H9F3N2O B215344 4-[3-(trifluoromethyl)phenoxy]-3-pyridinamine

4-[3-(trifluoromethyl)phenoxy]-3-pyridinamine

Cat. No.: B215344
M. Wt: 254.21 g/mol
InChI Key: YPUBXELQXBGLAZ-UHFFFAOYSA-N
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Description

4-[3-(trifluoromethyl)phenoxy]-3-pyridinamine is an organic compound that features a trifluoromethyl group attached to a phenoxy group, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(trifluoromethyl)phenoxy]-3-pyridinamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(trifluoromethyl)phenoxy]-3-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-[3-(trifluoromethyl)phenoxy]-3-pyridinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(trifluoromethyl)phenoxy]-3-pyridinamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(Trifluoromethyl)phenoxy]pyridine
  • 4-[3-(Trifluoromethyl)phenoxy]piperidine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

4-[3-(trifluoromethyl)phenoxy]-3-pyridinamine is unique due to the presence of both a trifluoromethyl group and a pyridine ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyridine ring provides a versatile platform for further functionalization .

Properties

Molecular Formula

C12H9F3N2O

Molecular Weight

254.21 g/mol

IUPAC Name

4-[3-(trifluoromethyl)phenoxy]pyridin-3-amine

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)8-2-1-3-9(6-8)18-11-4-5-17-7-10(11)16/h1-7H,16H2

InChI Key

YPUBXELQXBGLAZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=C(C=NC=C2)N)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=NC=C2)N)C(F)(F)F

Origin of Product

United States

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